

Synthesis and characterization of (3,5-difluoropyridin-4-yl)boronic acid

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Compound of Interest

Compound Name: (3,5-difluoropyridin-4-yl)boronic
Acid

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An In-Depth Technical Guide to the Synthesis and Characterization of **(3,5-difluoropyridin-4-yl)boronic acid**

Executive Summary

(3,5-difluoropyridin-4-yl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3,5-difluoropyridin-4-yl moiety into complex organic molecules. The strategic placement of fluorine atoms on the pyridine ring can significantly modulate the physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis, in-depth characterization, and critical applications of this valuable reagent, tailored for researchers and professionals in drug development. We present a field-tested synthetic protocol, detailed analytical characterization data, and insights into the rationale behind the experimental choices, ensuring both scientific accuracy and practical utility.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery for optimizing drug-like properties. Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic profile, pKa, and conformation without

a significant increase in steric bulk. When combined with a pyridine scaffold—a common motif in pharmaceuticals—the resulting fluorinated pyridines become highly sought-after intermediates.

Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1] The stability, generally low toxicity, and commercial availability of many boronic acids have cemented their role as essential reagents.[1][2][3] **(3,5-difluoropyridin-4-yl)boronic acid**, in particular, serves as a versatile precursor for introducing a difluorinated pyridine ring, a structure found in numerous compounds under investigation for various therapeutic areas.[4]

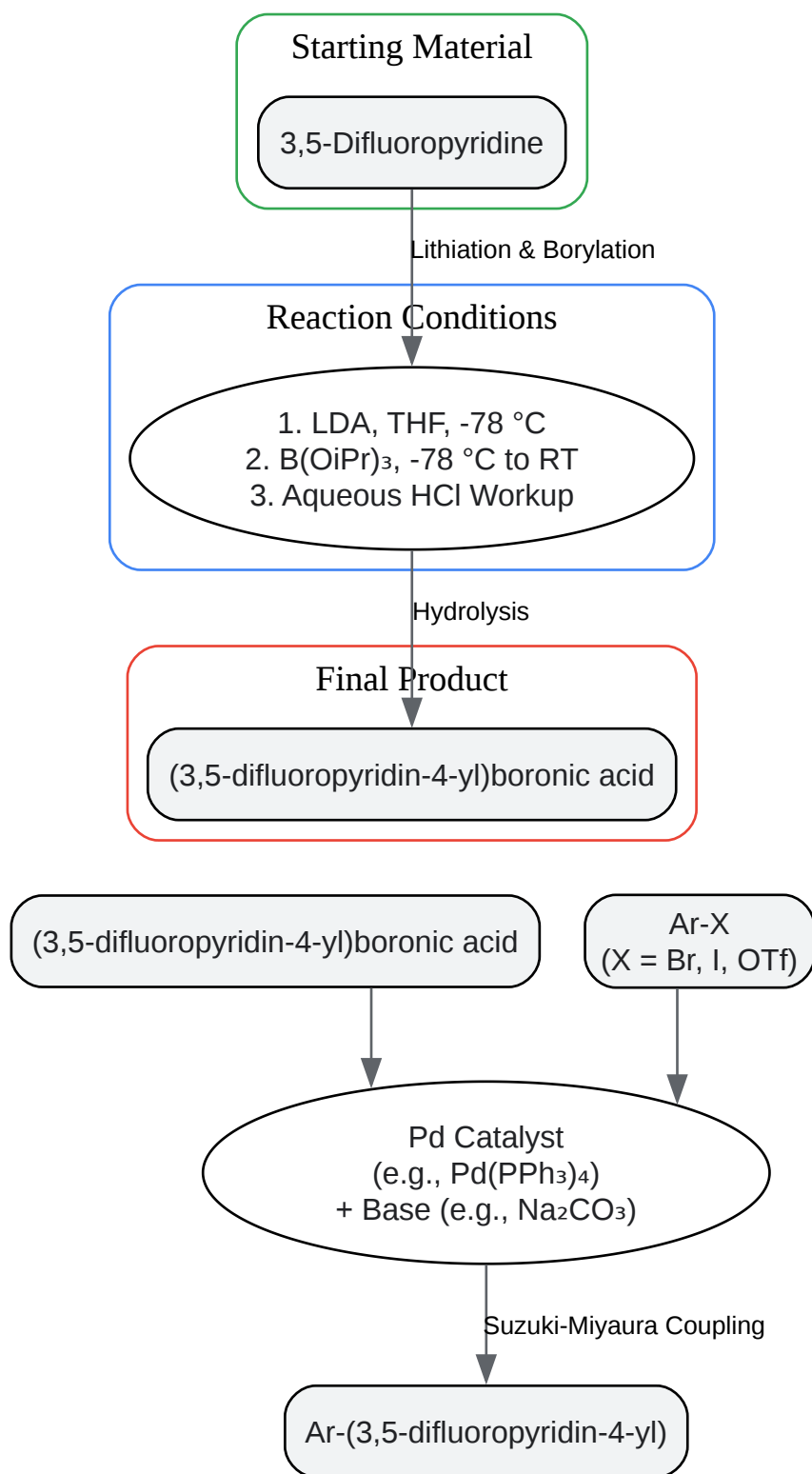
Synthesis of (3,5-difluoropyridin-4-yl)boronic acid

The most common and efficient synthesis of **(3,5-difluoropyridin-4-yl)boronic acid** involves a directed ortho-metalation (DoM) strategy, followed by electrophilic trapping of the resulting organometallic intermediate with a borate ester. This approach offers high regioselectivity and good yields.

Retrosynthetic Analysis & Strategy

The target boronic acid is logically disconnected at the Carbon-Boron bond. This retrosynthetic step points to a 3,5-difluoropyridin-4-yl anion equivalent as the key intermediate, which can be generated from a suitable precursor like 3,5-difluoropyridine. The anion is then quenched with an electrophilic boron source, typically a trialkyl borate.

Synthetic Workflow Diagram



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